molecular formula C22H19NO2 B2572669 4-benzoyl-N-(2-ethylphenyl)benzamide CAS No. 476307-62-7

4-benzoyl-N-(2-ethylphenyl)benzamide

Cat. No.: B2572669
CAS No.: 476307-62-7
M. Wt: 329.399
InChI Key: CQTMYNJMSKODSD-UHFFFAOYSA-N
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Description

4-benzoyl-N-(2-ethylphenyl)benzamide is a benzamide derivative, a class of compounds widely used in various fields such as pharmaceuticals, agriculture, and materials science. Benzamides are known for their diverse biological activities and are often used as intermediates in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-ethylphenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above can be adapted for industrial use due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-benzoyl-N-(2-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.

    Industry: Utilized in the production of materials such as plastics and rubber.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylbenzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

4-benzoyl-N-(2-ethylphenyl)benzamide stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its benzoyl and ethylphenyl groups contribute to its distinct properties compared to other benzamide derivatives .

Properties

IUPAC Name

4-benzoyl-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-2-16-8-6-7-11-20(16)23-22(25)19-14-12-18(13-15-19)21(24)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTMYNJMSKODSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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